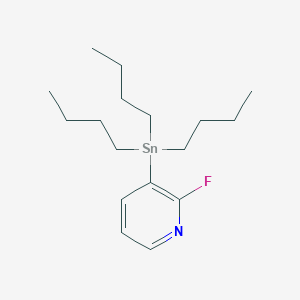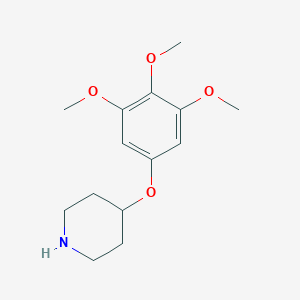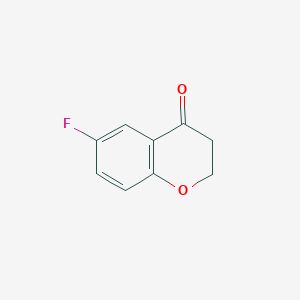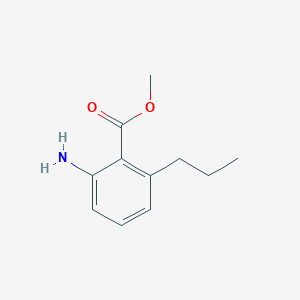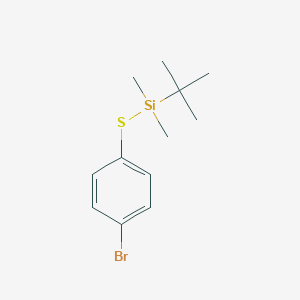
(4-Bromophenylthio)dimethyl-tert-butylsilane
Vue d'ensemble
Description
(4-Bromophenylthio)dimethyl-tert-butylsilane is a chemical compound with the linear formula C6H4BrSSi(CH3)2C(CH3)3 . The CAS number for this compound is 153312-70-0 .
Molecular Structure Analysis
The molecular structure of (4-Bromophenylthio)dimethyl-tert-butylsilane is represented by the formula C6H4BrSSi(CH3)2C(CH3)3 . This indicates that the molecule is composed of carbon ©, hydrogen (H), bromine (Br), sulfur (S), and silicon (Si) atoms. The exact arrangement of these atoms in the molecule is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Bromophenylthio)dimethyl-tert-butylsilane include a boiling point of 120-130°C at 0.2-0.3 mmHg and a melting point of 42-44°C . The molecular weight of the compound is 303.33 .Applications De Recherche Scientifique
Photoinitiator Development
(4-Bromophenylthio)dimethyl-tert-butylsilane has been studied as part of new highly efficient photoinitiators based on silyl radicals chemistry. These compounds are capable of initiating both free radical polymerization and free radical promoted cationic polymerizations, generating silyl radicals under light irradiation. They exhibit high rates of polymerization and high final conversions with low oxygen inhibition, showcasing their potential in photopolymerization processes (Lalevée et al., 2008).
Organometallic Chemistry
In the field of organometallic chemistry, (4-Bromophenylthio)dimethyl-tert-butylsilane has been explored. For example, the manganese carbonyl bromide-catalyzed alcoholysis of monohydrosilane involved the use of compounds related to (4-Bromophenylthio)dimethyl-tert-butylsilane. This process showed chemoselective alcoholysis of dimethyl-phenylsilane and highlighted the compound's reactivity and utility in synthesizing alkoxysilanes (Gregg & Cutler, 1994).
Catalytic Processes
Studies have been conducted on palladium-catalyzed intra/intermolecular cascade cross couplings/cyclizations involving compounds like (4-Bromophenylthio)dimethyl-tert-butylsilane. Such research sheds light on the potential of these compounds in complex catalytic processes leading to the formation of indene analogues and cross-conjugated tetraenes (Demircan, 2014).
Synthesis and Molecular Structure Analysis
The synthesis and structural analysis of related compounds provide insights into the reactivity and molecular configuration of (4-Bromophenylthio)dimethyl-tert-butylsilane. Studies on silicium compounds with strong intramolecular steric interactions, for instance, have implications for understanding the properties and potential applications of (4-Bromophenylthio)dimethyl-tert-butylsilane in the synthesis of various silanes and siloxanes (Weidenbruch et al., 1983).
Safety And Hazards
(4-Bromophenylthio)dimethyl-tert-butylsilane is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to the CLP criteria . The United Nations designated GHS hazard class pictogram for this compound is Irritant, and the GHS signal word is Warning.
Propriétés
IUPAC Name |
(4-bromophenyl)sulfanyl-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrSSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSDFKXSTADQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)SC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448571 | |
| Record name | (4-Bromophenylthio)dimethyl-tert-butylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenylthio)dimethyl-tert-butylsilane | |
CAS RN |
153312-70-0 | |
| Record name | (4-Bromophenylthio)dimethyl-tert-butylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromophenylthio)dimethyl-tert-butylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



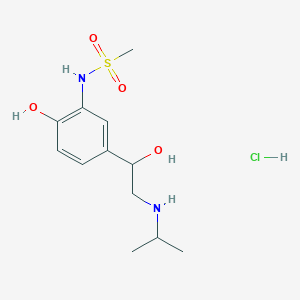
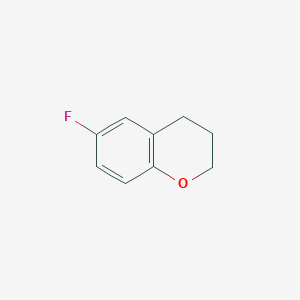
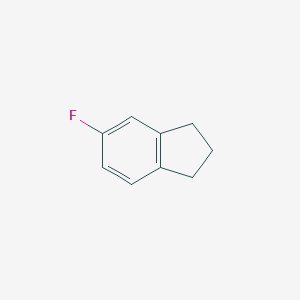
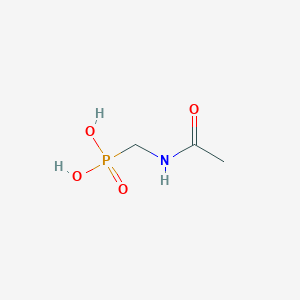
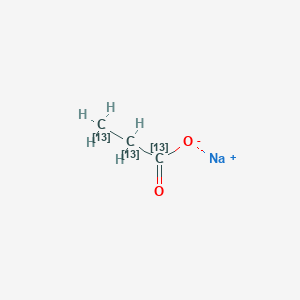
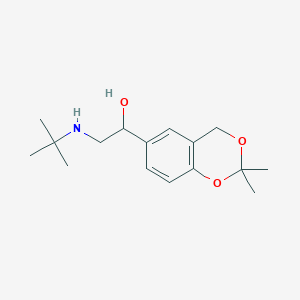
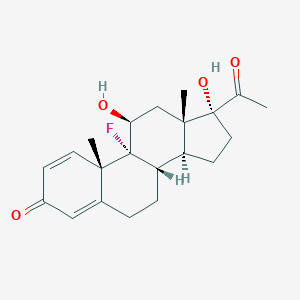
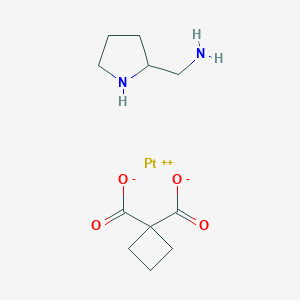
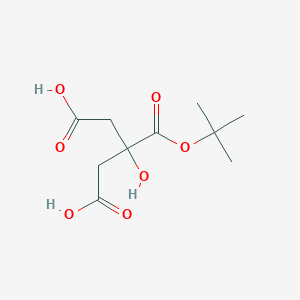
![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)
